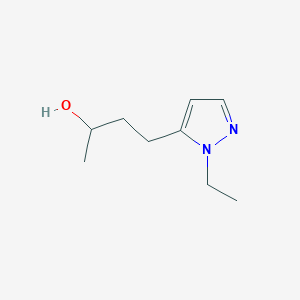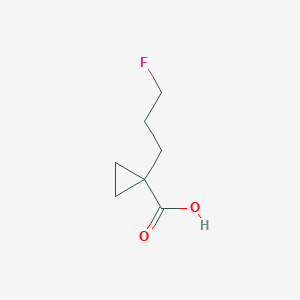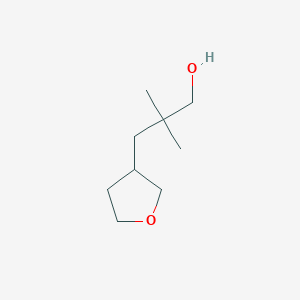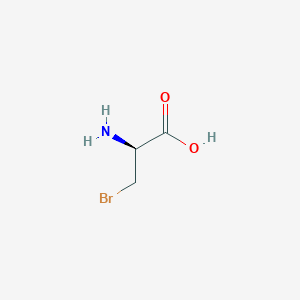
(S)-2-Amino-3-bromopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-bromopropanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a bromine atom attached to the third carbon atom of the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-bromopropanoic acid typically involves the bromination of alanine. One common method is the reaction of L-alanine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate bromonium ion, which subsequently undergoes nucleophilic attack by the amino group to yield the desired product.
Industrial Production Methods: Industrial production of (2S)-2-amino-3-bromopropanoic acid may involve more scalable and efficient processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to optimize reaction conditions, minimize waste, and reduce production costs.
化学反応の分析
Types of Reactions: (2S)-2-Amino-3-bromopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Formation of 2-amino-3-hydroxypropanoic acid or 2-amino-3-aminopropanoic acid.
Oxidation: Formation of 2-amino-3-bromo-2-oxo-propanoic acid.
Reduction: Formation of 2-amino-3-bromopropanol.
科学的研究の応用
(2S)-2-Amino-3-bromopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (2S)-2-amino-3-bromopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
(2S)-2-Amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-Amino-3-iodopropanoic acid: Similar structure but with an iodine atom instead of bromine.
(2S)-2-Amino-3-fluoropropanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (2S)-2-Amino-3-bromopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications.
特性
分子式 |
C3H6BrNO2 |
|---|---|
分子量 |
167.99 g/mol |
IUPAC名 |
(2S)-2-amino-3-bromopropanoic acid |
InChI |
InChI=1S/C3H6BrNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1 |
InChIキー |
ORQLXCMGAMWKMJ-UWTATZPHSA-N |
異性体SMILES |
C([C@H](C(=O)O)N)Br |
正規SMILES |
C(C(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


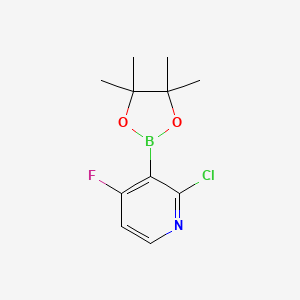

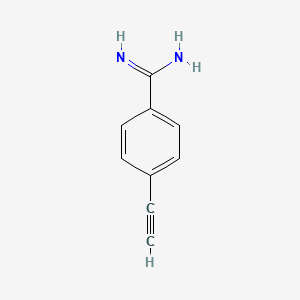




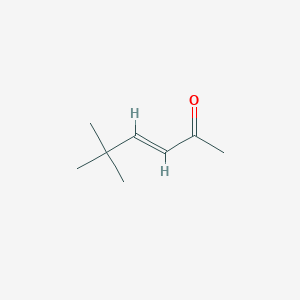
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
